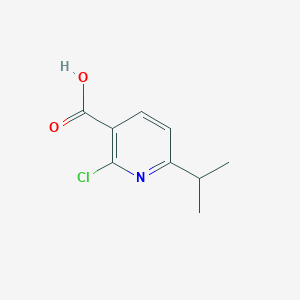![molecular formula C25H47NO8 B3034442 2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid CAS No. 176590-34-4](/img/structure/B3034442.png)
2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Disruption of Cellular Homeostasis
AAL Toxin TC2, along with fumonisins, is part of a family of highly reactive, chemically related mycotoxins that disrupt cellular homeostasis in both plant and animal tissues . This disruption of cellular homeostasis is a significant area of research, particularly in understanding how these toxins affect various biological processes.
Detection in Food Matrices
One of the critical issues to resolve is the detection of the entire family of these toxins in food matrices . The analysis of the entire set of chemical congeners in food matrices is difficult but has been achieved by a combination of different HPLC and mass spectrometry strategies .
Study of Cellular Disruption Mode
The mode of cellular disruption caused by these toxins is unknown but likely involves changes associated with the inhibition of ceramide synthase in both plants and animals . This is a significant area of research as it can help understand the specific mechanisms through which these toxins operate.
Induction of Apoptosis
Toxin-treated cells exhibit morphological and biochemical changes characteristic of apoptosis . Further evaluation of the specific genetic and biochemical changes that occur during toxin-induced cell death may aid in understanding the mode of action of these mycotoxins .
Inhibition of Ceramide Synthase
AAL toxin is a type of sphinganine analogue mycotoxins (SAMs) that inhibit eukaryotic sphinganine N-acyltransferase (acyl-CoA-dependent ceramide synthase), which is the key enzyme in the sphingolipid ceramide biosynthetic pathway . This inhibition is a significant area of research, particularly in understanding how these toxins affect various biological processes.
Study of Mycotoxins
AAL Toxin TC2 is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopercici . The study of mycotoxins, including AAL Toxin TC2, is a significant area of research, particularly in understanding how these toxins affect various biological processes.
Wirkmechanismus
Target of Action
The primary target of AAL Toxin TC2, also known as 2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid, is ceramide synthase . Ceramide synthase is an enzyme that plays a crucial role in the synthesis of ceramides, a type of lipid molecule that is a key component of the cell membrane and is involved in a variety of cellular functions including differentiation, proliferation, and apoptosis .
Mode of Action
AAL Toxin TC2 interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal balance of cellular homeostasis in both plant and animal tissues .
Biochemical Pathways
The inhibition of ceramide synthase by AAL Toxin TC2 affects the sphingolipid biosynthesis pathway . Sphingolipids are a class of lipids that play important roles in signal transmission and cell recognition. Disruption of this pathway can lead to a variety of downstream effects, including the induction of apoptosis, or programmed cell death .
Result of Action
The result of AAL Toxin TC2’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . This includes both the inhibition of cell proliferation and the induction of cell death .
Action Environment
The action, efficacy, and stability of AAL Toxin TC2 can be influenced by various environmental factors. For instance, the presence of other mycotoxins, the physiological and morphological state of the target cells, and the specific environmental conditions (such as temperature and pH) can all potentially impact the action of AAL Toxin TC2 . .
Eigenschaften
IUPAC Name |
2-[2-(17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO8/c1-4-18(3)24(34-23(31)15-19(25(32)33)14-22(29)30)21(28)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27-28H,4-16,26H2,1-3H3,(H,29,30)(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUSVHGUDAUTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AAL Toxin TC2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)
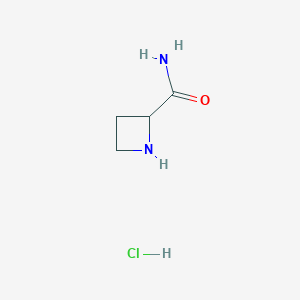
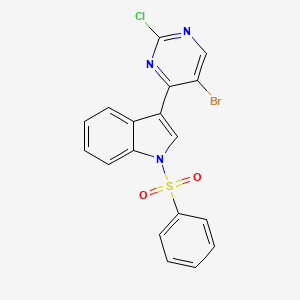
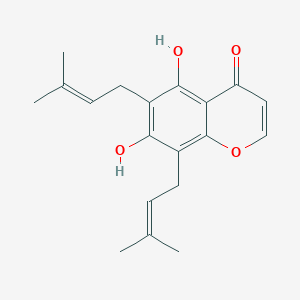
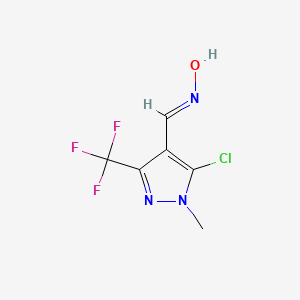
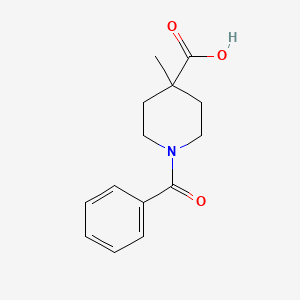
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

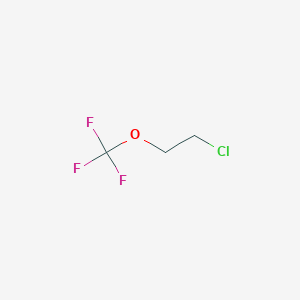
![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)
